2-Chloro-1-fluoro-4-iodobenzene
Overview
Description
2-Chloro-1-fluoro-4-iodobenzene is a polyhalogenated benzene derivative with the molecular formula C6H3ClFI. It is a versatile compound used in various chemical syntheses and industrial applications. The presence of chlorine, fluorine, and iodine atoms on the benzene ring makes it a valuable building block in organic chemistry .
Mechanism of Action
Target of Action
2-Chloro-1-fluoro-4-iodobenzene is a polyhalobenzene
Mode of Action
Halobenzenes are known to undergo reactions at the benzylic position . This suggests that this compound could interact with its targets through similar mechanisms, potentially leading to changes in the target molecules.
Biochemical Pathways
It is known to participate in the synthesis of 3-carboxythiophene analogs , indicating that it may influence pathways involving these compounds.
Pharmacokinetics
It is slightly soluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
Structurally similar compounds have been used to control the morphology of active layers in certain systems, enhancing their efficiency . This suggests that this compound could have similar effects in certain contexts.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is light-sensitive and should be stored in a dark, cool place . Additionally, it should be kept away from oxidizing agents , indicating that oxidative conditions could potentially affect its stability and activity.
Biochemical Analysis
Biochemical Properties
2-Chloro-1-fluoro-4-iodobenzene plays a significant role in biochemical reactions due to its unique halogenated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for halogenase enzymes, which catalyze the halogenation of organic compounds. The interactions between this compound and these enzymes are typically characterized by the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its catalytic activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptor proteins on the cell surface, leading to changes in gene expression and cellular metabolism. For example, it may inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins. This can impact processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy and potential formation of toxic byproducts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage level leads to a significant increase in toxicity. It is essential to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and dehalogenated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interactions between this compound and these metabolic enzymes can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it may be transported by organic anion transporters, which facilitate its uptake into cells. The distribution of this compound within tissues can impact its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism. The subcellular localization of this compound can influence its efficacy and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene derivatives. For instance, starting with 4-fluoroiodobenzene, chlorination can be achieved using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Sonogashira coupling or Heck reaction.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, forming different halogenated benzene derivatives.
Common Reagents and Conditions
Sonogashira Coupling: Typically involves palladium catalysts and copper co-catalysts in the presence of a base.
Heck Reaction: Utilizes palladium catalysts and bases like triethylamine or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling can produce alkynylated benzene derivatives, while the Heck reaction yields substituted alkenes .
Scientific Research Applications
2-Chloro-1-fluoro-4-iodobenzene is employed in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the development of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroiodobenzene: Another polyhalogenated benzene derivative with similar reactivity.
4-Fluoroiodobenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-fluoroiodobenzene: Differently substituted, leading to variations in reactivity and applications.
Uniqueness
2-Chloro-1-fluoro-4-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chloro-1-fluoro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-5-3-4(9)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMASDGWBVAVFQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369184 | |
Record name | 2-chloro-1-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156150-67-3 | |
Record name | 2-Chloro-1-fluoro-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156150-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-1-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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